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Compound of Interest

(1S,2R)-2-Aminocyclopentanol
Compound Name:
hydrochloride

Cat. No. B112327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for
(1S,2R)-2-Aminocyclopentanol hydrochloride. While specific, experimentally-derived NMR
and IR spectra for this compound are not readily available in public databases, this document
outlines the anticipated spectral characteristics based on its molecular structure and
established spectroscopic principles. The information herein serves as a valuable reference for
the identification and characterization of this and similar chiral amino alcohol compounds.

Chemical Structure

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral organic compound with the
chemical formula CsH12CINO. Its structure consists of a five-membered cyclopentane ring with
an amino group and a hydroxyl group attached to adjacent carbon atoms in a cis configuration.
The hydrochloride salt form indicates the protonation of the amino group.
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Chemical Structure of (1S,2R)-2-Aminocyclopentanol Hydrochloride

Stereochemistry: (1S,2R)

(o} Cl- The diagram shows the connectivity. The (1S,2R) designation indicates the specific spatial arrangement of the amino and hydroxyl groups.
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Caption: Molecular structure of (1S,2R)-2-Aminocyclopentanol hydrochloride.

Predicted Spectroscopic Data

The following tables summarize the expected regions for the signals in *H NMR, 3C NMR, and
IR spectra for (1S,2R)-2-Aminocyclopentanol hydrochloride. These predictions are based
on typical values for similar functional groups and structural motifs.
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Iable :l E[ediQIQd 1H NN‘B SDQQI[QSQQpiQ Dﬂta
Expected Chemical

Protons . Multiplicity Notes
Shift (8) ppm

Deshielded by the
CH-OH ~4.0-4.5 Multiplet adjacent hydroxyl

group.

Deshielded by the
CH-NHs* ~3.5-4.0 Multiplet adjacent ammonium

group.

Complex overlapping
Cyclopentane CH:2 ~15-2.2 Multiplets signals from the
aliphatic ring protons.

Chemical shift is
OH Variable Broad Singlet dependent on solvent

and concentration.

Chemical shift is
dependent on solvent

NHs* Variable Broad Singlet and concentration;
may exchange with
D:20.

. 1 13 1
Expected Chemical Shift
Carbon Notes
(3) ppm
Deshielded by the
C-OH ~70 - 80 _
electronegative oxygen atom.
Deshielded by the
C-NHs* ~50 - 60 _ ,
electronegative nitrogen atom.
Aliphatic carbons of the
Cyclopentane CH:z ~20-40

cyclopentane ring.
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ble 3: licted :

Expected
Functional Group Wavenumber Intensity Notes
(cm™)
Characteristic of the
hydroxyl group, likel
O-H Stretch 3200 - 3600 Strong, Broad ) Y Y g P Y
involved in hydrogen
bonding.
Stretching vibrations
N-H Stretch (NHs*) 2800 - 3200 Strong, Broad of the ammonium
group.
. . i C-H stretching of the
C-H Stretch (aliphatic) 2850 - 3000 Medium-Strong )
cyclopentane ring.
) Bending vibration of
N-H Bend (NHs*) ~1500 - 1600 Medium _
the ammonium group.
Stretching vibration of
C-O Stretch 1050 - 1150 Medium-Strong the carbon-oxygen
bond.
Stretching vibration of
C-N Stretch 1000 - 1250 Medium the carbon-nitrogen

bond.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a
solid organic compound such as (1S,2R)-2-Aminocyclopentanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable
deuterated solvent (e.g., DMSO-ds, D20, or CD30OD) in a standard 5 mm NMR tube. The
choice of solvent is critical as the chemical shifts of labile protons (OH and NHs*) are
solvent-dependent.
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e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on
a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to
achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Due to the low natural abundance of the 13C isotope, a larger number of scans is
typically required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure
firm contact between the sample and the crystal.

o Background Spectrum: Record a background spectrum of the empty ATR crystal before
analyzing the sample.

o Sample Spectrum Acquisition: Record the infrared spectrum of the sample, typically in the
range of 4000 to 400 cm~1. The instrument software will automatically subtract the
background spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

In conclusion, while experimental spectra for (1S,2R)-2-Aminocyclopentanol hydrochloride
are not readily found in public domains, a comprehensive understanding of its expected
spectroscopic features can be derived from fundamental principles. The data and protocols
presented in this guide provide a solid foundation for researchers working with this and
structurally related molecules.

« To cite this document: BenchChem. [Spectroscopic Analysis of (1S,2R)-2-
Aminocyclopentanol Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b112327#spectroscopic-data-for-
1s-2r-2-aminocyclopentanol-hydrochloride-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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